N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups and a thiophene-containing side chain. Its structure combines aromatic heterocycles (pyrazole and thiophene) with a sulfonamide functional group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Crystallographic studies, often conducted using software like SHELXL , are critical for elucidating its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-9-6-7-13(21-9)12(20-5)8-15-22(18,19)14-10(2)16-17(4)11(14)3/h6-7,12,15H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYNYQEWKVZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the thiophene moiety. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound's structure allows it to act as a potential drug candidate. Its design incorporates functional groups that can interact with biological targets, making it suitable for studies in drug discovery and development. Research has indicated that compounds with similar pyrazole structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses in treating pain and inflammation-related diseases.
2. Enzyme Inhibition Studies
The sulfonamide group in the compound is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases. This inhibition can be crucial in developing treatments for conditions like glaucoma and edema. Studies have shown that modifications in the sulfonamide moiety can enhance selectivity and potency against specific enzyme targets.
Biological Applications
1. Cellular Signaling Pathways
Research indicates that N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can modulate cellular signaling pathways through its interaction with receptors and enzymes. This property is significant for understanding disease mechanisms at the molecular level.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring enhances its ability to penetrate microbial membranes, making it a candidate for further investigation in the field of antimicrobial drug development.
Material Science Applications
1. Polymer Chemistry
The compound can serve as a building block for synthesizing advanced materials and polymers. Its unique structure allows for functionalization that can lead to materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
2. Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices. Research into its optical characteristics could lead to innovations in light-emitting diodes (LEDs) or solar cells.
Case Study 1: Enzyme Inhibition
In a study focused on carbonic anhydrase inhibition, this compound demonstrated significant inhibitory effects compared to standard sulfonamides. This suggests enhanced selectivity that could lead to fewer side effects in therapeutic applications.
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited moderate antibacterial activity. Further modifications may enhance its efficacy, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs:
Structural Analog 1: 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonamide Derivatives
- Key Differences : The absence of the thiophene-methoxyethyl side chain in simpler analogs reduces steric bulk and alters electronic properties.
- Impact on Solubility : Derivatives without hydrophobic thiophene groups exhibit higher aqueous solubility but lower membrane permeability .
- Crystallographic Data: Pyrazole-sulfonamide analogs typically crystallize in monoclinic systems (e.g., P2₁/c), whereas the thiophene-containing compound adopts a triclinic lattice due to asymmetric packing influenced by the side chain .
Structural Analog 2: Thiophene-Containing Sulfonamides
- Electronic Effects : The 5-methylthiophen-2-yl group introduces electron-rich regions, enhancing π-π stacking interactions compared to phenyl or furan analogs.
- Bioactivity: Thiophene derivatives often show improved binding to enzymes like carbonic anhydrase due to sulfur’s polarizability, though methoxy substitution may reduce affinity compared to hydroxyl or amino groups.
Structural Analog 3: Methoxyethyl-Substituted Sulfonamides
- However, this may also reduce crystallinity, complicating structural refinement using programs like SHELXL .
Data Tables: Comparative Analysis
Table 1. Crystallographic Parameters of Selected Sulfonamides
Table 2. Physicochemical Properties
| Compound | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2.8 | 0.45 | 168–172 |
| 1,3,5-Trimethyl-pyrazole-sulfonamide | 1.2 | 3.2 | 210–215 |
| Thiophene-sulfonamide (no methoxy) | 3.1 | 0.12 | 155–160 |
Research Findings and Implications
- Crystallography: The target compound’s triclinic packing (refined via SHELXL ) suggests stronger van der Waals interactions compared to monoclinic analogs.
- Bioactivity : While thiophene enhances target engagement in enzyme assays, the methoxy group may reduce metabolic stability compared to hydroxylated analogs.
- Synthetic Challenges : The methoxyethyl-thiophene moiety complicates regioselective synthesis, requiring optimized protecting-group strategies.
Biological Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from various research studies and reviews.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₅H₁₆N₂O₂S
- Molecular Weight : 288.37 g/mol
- Functional Groups : Contains a pyrazole ring, sulfonamide group, and methoxy and thiophene substituents.
The presence of these functional groups contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The sulfonamide group is known to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms. The thiophene ring enhances binding affinity due to its planar structure, facilitating interactions with protein targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus. In particular, derivatives have demonstrated significant activity against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies have shown that related pyrazole compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in cellular models. This suggests potential utility in managing inflammatory diseases .
Antiproliferative Activity
Recent investigations have highlighted the antiproliferative effects of this compound on cancer cell lines. In vitro assays demonstrated that certain pyrazole derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells. The IC50 values for these compounds were found to be comparable to established chemotherapeutics .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity, with half-maximal inhibitory concentrations (IC50) ranging from 10 µM to 30 µM .
- Anti-inflammatory Testing : A derivative was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages. Results showed a reduction in NO levels by approximately 70%, indicating strong anti-inflammatory potential .
- Antimicrobial Evaluation : Compounds were screened against Bacillus subtilis and Aspergillus niger, showing inhibition rates exceeding 80% at concentrations of 40 µg/mL .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective at low µg/mL |
| Anti-inflammatory | Macrophages | 70% reduction in NO |
| Antiproliferative | Cancer Cell Lines | IC50: 10 - 30 µM |
Q & A
Q. Advanced Research Focus
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts sulfonamide hydrolysis susceptibility (e.g., bond dissociation energies for S–N bonds) .
- ADMET Profiling : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability (logP ~2.5) .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma half-life .
How does the compound’s stereoelectronic profile influence its biological target selectivity?
Q. Advanced Research Focus
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfonamide group) for hydrogen bonding with enzyme active sites .
- Conformational Analysis : Compare energy-minimized structures (e.g., gauche vs. anti conformers of the methoxyethyl chain) to optimize target binding .
- Pharmacophore Modeling : Align with known COX-2 inhibitors (e.g., celecoxib) to validate anti-inflammatory potential .
What analytical techniques quantify degradation products under varying storage conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks .
- LC-MS/MS : Detect hydrolysis products (e.g., free pyrazole or thiophene derivatives) with a limit of quantification (LOQ) <10 ng/mL .
- Kinetic Modeling : Calculate degradation rate constants (k) to establish shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
